5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
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Overview
Description
5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one typically involves multiple steps:
Formation of the Benzyloxy Group: The initial step often involves the protection of a hydroxyl group with a benzyl group using benzyl chloride and a base such as sodium hydride.
Pyridine Ring Construction: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors like 2-acetylpyridine.
Piperazine Derivative Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with a carbonyl-containing compound.
Furan-2-carbonyl Group Addition: The furan-2-carbonyl group is incorporated via an acylation reaction, typically using furan-2-carbonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functionalized aromatic and heterocyclic systems.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects, particularly in treating diseases where modulation of specific biological pathways is beneficial. Its structure suggests it could interact with enzymes or receptors involved in disease processes.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to inhibition or activation of the target, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-ethylpyridin-4(1H)-one: Similar structure but with an ethyl group instead of a methyl group.
5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-3(1H)-one: Similar structure but with the carbonyl group at a different position on the pyridine ring.
Uniqueness
The uniqueness of 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-24-15-21(31-16-17-6-3-2-4-7-17)19(27)14-18(24)22(28)25-9-11-26(12-10-25)23(29)20-8-5-13-30-20/h2-8,13-15H,9-12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMNZHVJZYDBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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